

(-)-Pinocampheol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (-)-Pinocampheol

Cat. No.: B12780168

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IUPAC Name: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

CAS Number: 35997-96-7

This technical guide provides a comprehensive overview of **(-)-Pinocampheol**, a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, and biological activities. While specific quantitative data on the biological activity and direct signaling pathway interactions of **(-)-Pinocampheol** are limited in publicly available literature, this guide also presents information on closely related isomers and precursors to provide a broader context for research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(-)-Pinocampheol**. Data for related isomers are also included for comparison.

Property	(-)-Pinocampheol	(+)-Isopinocampheol	(-)-Isopinocampheol
Molecular Formula	C ₁₀ H ₁₈ O	C ₁₀ H ₁₈ O	C ₁₀ H ₁₈ O
Molecular Weight (g/mol)	154.25	154.25	154.25
Melting Point (°C)	67[1]	51-53	52-55
Boiling Point (°C)	Not available	219 (lit.)	219 (lit.)
Physical Description	Solid[1]	Solid	Solid
Optical Activity ([α]/D)	Not available	+35.1° (c=20 in ethanol)	-34° (c=20 in ethanol)

Synthesis and Experimental Protocols

(-)-Pinocampheol can be synthesized from its precursor, α -pinene. A common method for the synthesis of related pinane-derived alcohols is the hydroboration-oxidation of α -pinene. Below is a detailed experimental protocol for the synthesis of (-)-isopinocampheol from (+)- α -pinene, which illustrates a relevant synthetic methodology.

Experimental Protocol: Synthesis of (-)-Isopinocampheol from (+)- α -Pinene via Hydroboration-Oxidation

This two-step reaction involves the hydroboration of the alkene followed by an oxidation step.

Materials:

- (+)- α -Pinene
- Borane-methyl sulfide complex (BMS)
- Tetrahydrofuran (THF), anhydrous
- 3 M Sodium hydroxide (NaOH) solution

- 30% Hydrogen peroxide (H_2O_2)
- Ether
- Anhydrous potassium carbonate
- Nitrogen gas

Procedure:

Step 1: Hydroboration

- A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel is charged with the borane–methyl sulfide complex and anhydrous THF.
- The flask is cooled in an ice-water bath.
- (+)- α -pinene is added dropwise, maintaining the temperature between 0–3°C. A white solid, (-)-diisopinocampheylborane, will precipitate.
- The mixture is stirred for an additional 3.5 hours at 0°C.
- The dimethyl sulfide and THF are removed by vacuum distillation.

Step 2: Oxidation

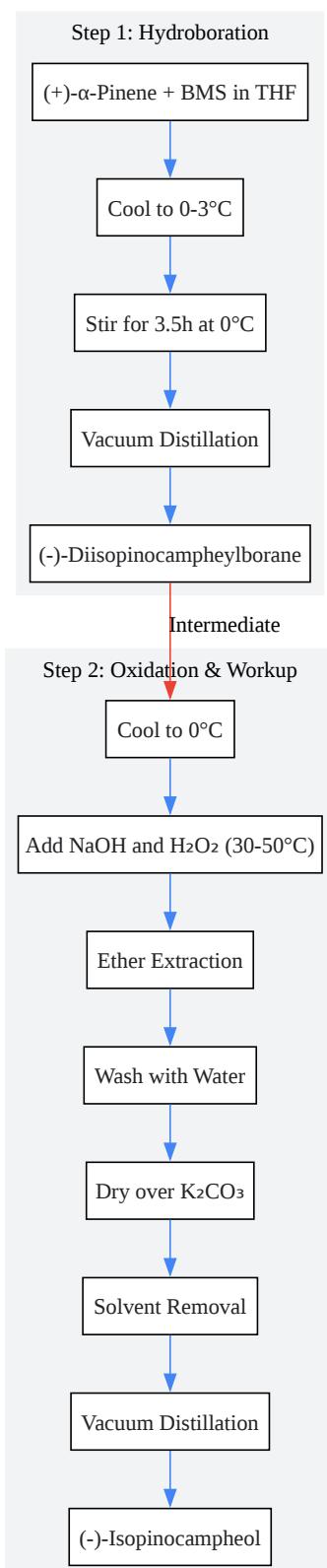
- The flask containing the diisopinocampheylborane intermediate is cooled in an ice-water bath.
- 3 M aqueous NaOH is added, followed by the slow, dropwise addition of 30% aqueous H_2O_2 . The temperature should be maintained between 30-50°C.

Workup and Purification:

- The reaction mixture is extracted with ether.
- The ether extract is washed with ice water and dried over anhydrous potassium carbonate.

- The solvent is removed by distillation.
- The residue is distilled under reduced pressure to yield (-)-isopinocampheol, which crystallizes upon collection.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of (-)-isopinocampheol.

Biological Activity and Signaling Pathways

Direct research on the biological activities and the specific signaling pathways modulated by **(-)-Pinocampheol** is not extensively documented. However, studies on the broader class of pinane-derived monoterpenoids and related compounds suggest potential areas of pharmacological interest.

Potential Biological Activities

Monoterpenoids, including isomers of pinocampheol, have been reported to exhibit a range of biological activities.^[2] These may include:

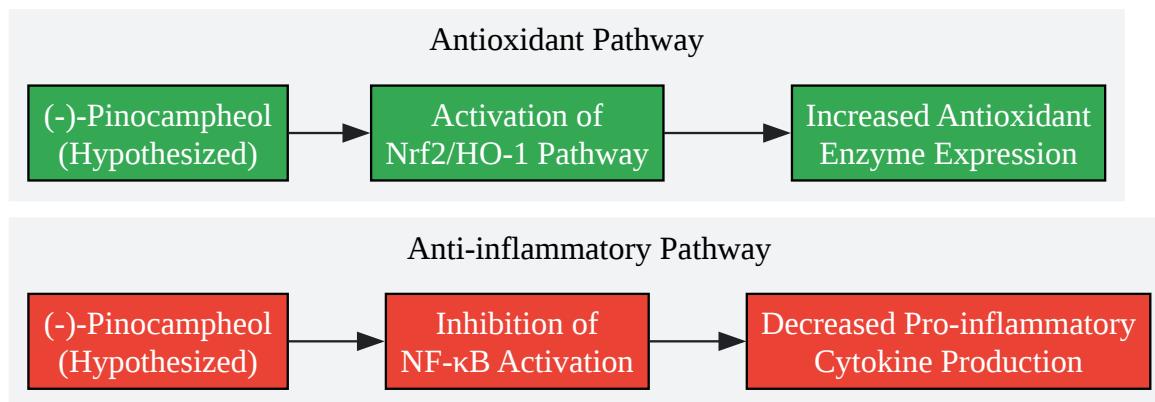
- Anti-inflammatory effects: Many terpenoids are known to modulate inflammatory pathways.
- Antioxidant activity: The ability to scavenge free radicals is a common feature of this class of compounds.
- Sedative effects: Some monoterpenoids have been shown to interact with the central nervous system, potentially through modulation of GABA-A receptors.^[2]

Hypothesized Signaling Pathways

While specific data for **(-)-Pinocampheol** is lacking, related compounds have been shown to interact with key signaling pathways in drug development:

- NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many terpenoids exert their anti-inflammatory effects by modulating this pathway.^[2]
- Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a major regulator of cellular antioxidant responses. The flavonoid pinocembrin, which shares a structural relationship with the pinane skeleton, has been shown to activate this pathway.^[3]

Hypothesized Anti-inflammatory and Antioxidant Signaling Pathways



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Caption: Hypothesized signaling pathways for **(-)-Pinocampheol**.

Conclusion

(-)-Pinocampheol is a chiral monoterpenoid with well-defined chemical and physical properties. While detailed protocols for its specific synthesis are not as common as for its isomers, established methods in terpene chemistry, such as hydroboration-oxidation, provide a clear path for its preparation. The biological activities and the precise mechanisms of action of **(-)-Pinocampheol** remain an area with significant opportunities for further research. Based on the activities of related compounds, future investigations into its anti-inflammatory, antioxidant, and sedative properties, as well as its effects on the NF-κB and Nrf2/HO-1 signaling pathways, are warranted. Such studies will be crucial for unlocking the full therapeutic potential of this and other pinane-derived monoterpenoids in drug discovery and development.

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- 2. benchchem.com [benchchem.com]
- 3. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF- κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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